![molecular formula C14H9N7 B13857837 4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13857837.png)
4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a biphenyl core with diazidomethyl and carbonitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Diazidomethyl Group: The diazidomethyl group can be introduced via a diazotization reaction followed by azidation. This involves the conversion of a methyl group to a diazidomethyl group using sodium nitrite and azide salts under acidic conditions.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The diazidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The azide groups can participate in click chemistry reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions involving azides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Triazole derivatives.
Aplicaciones Científicas De Investigación
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its functional groups:
Diazidomethyl Group: Can undergo click chemistry reactions, forming stable triazole linkages.
Carbonitrile Group: Can participate in nucleophilic addition reactions, forming various derivatives. These reactions enable the compound to interact with a variety of molecular targets and pathways, making it versatile for different applications.
Comparación Con Compuestos Similares
Similar Compounds
4’-Octyloxy-4-biphenylcarbonitrile: A liquid crystal compound used in optical electronics.
4’-Pentyl-4-biphenylcarbonitrile: Another liquid crystal with similar structural features.
Uniqueness
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to its combination of diazidomethyl and carbonitrile groups, which provide distinct reactivity and potential for diverse applications compared to other biphenyl derivatives.
Propiedades
Fórmula molecular |
C14H9N7 |
|---|---|
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
2-[4-(diazidomethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9N7/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(18-20-16)19-21-17/h1-8,14H |
Clave InChI |
SJVPTXUCMPCEGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


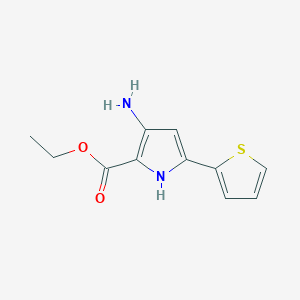
![2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13857755.png)
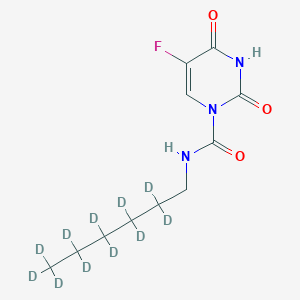
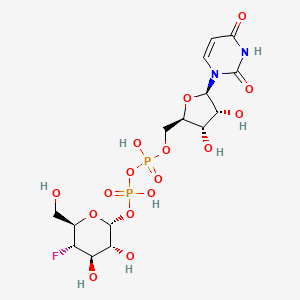
![tert-butyl [4-(1H-1,2,4-triazol-1-yl)phenyl]carbamate](/img/structure/B13857762.png)
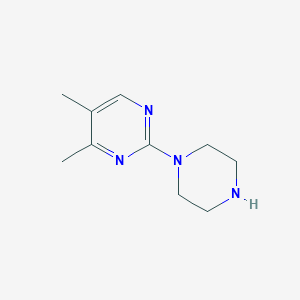
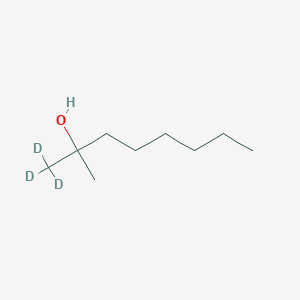
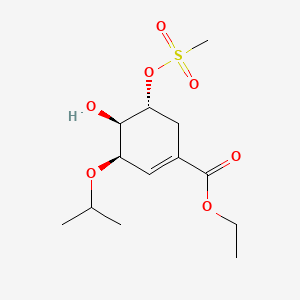



![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]Pyridine-6-ol](/img/structure/B13857827.png)
![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)

